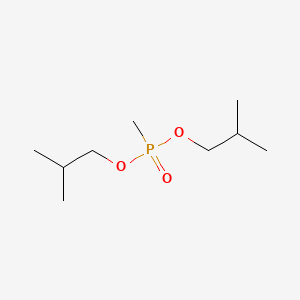

Diisobutyl methylphosphonate

Descripción general

Descripción

Diisobutyl methylphosphonate is an organic compound with the molecular formula C9H21O3P . It is also known by other names such as bis(2-methylpropyl) methylphosphonate .

Synthesis Analysis

The synthesis of Diisobutyl methylphosphonate and similar compounds has been investigated using microwave irradiation to accelerate the bromotrimethylsilane (BTMS) silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .Molecular Structure Analysis

Diisobutyl methylphosphonate contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

The chemical reactions involving Diisobutyl methylphosphonate have been studied, particularly in the context of its hydrolysis .Physical And Chemical Properties Analysis

Diisobutyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 253.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 54.0±0.3 cm3 .Aplicaciones Científicas De Investigación

Gas Chromatography in Decontaminating Solutions

A study by Stan’kov, Sergeeva, & Derevyagina (2000) highlights the use of gas chromatography for determining residual amounts of O-isobutylS-2-(N,N-diethylamino)ethyl methylphosphonate in decontaminating solutions. This research emphasizes the utility of diisobutyl methylphosphonates in analytical chemistry, particularly for measuring contamination levels.

Actinide Extraction in Nuclear Waste Management

Research conducted by Chmutova et al. (2002) investigates the extraction of actinides using dialkyl methylphosphonates. This study is significant in the field of nuclear waste management, especially for the removal of radioactive elements from high-level waste.

Synthesis of Porous Metal Methylphosphonates

The work by Wu et al. (2006) focuses on using neutral dibutyl methylphosphonate as a template for preparing porous metal methylphosphonates. This research contributes to materials science, offering insights into the synthesis of hybrid materials with potential applications in catalysis and filtration.

Study of Bisphosphonate Activity in Cancer Treatment

Green and Clézardin (2010) explore the molecular basis of bisphosphonate activity, particularly in preserving bone health in cancer patients. Their research, as detailed in Seminars in oncology, provides a preclinical perspective, enhancing our understanding of the anticancer activity of bisphosphonates.

Enzymatic Synthesis of Phosphonic Acid Analogues

Hammerschmidt and Wuggenig (1999) conducted a study on the chemo-enzymatic synthesis of phosphonic acid analogues. Their research, presented in Tetrahedron-asymmetry, contributes to organic chemistry by demonstrating the synthesis of various amino acid analogues with potential therapeutic applications.

Analysis of Phosphonic Acids in Environmental Studies

Owens, Vu, and Koester (2008) developed a method for the analysis of diisopropyl methylphosphonate and other phosphonic acids in water. Detailed in EPA Method MS999, this research is crucial for environmental monitoring and assessing the impact of these compounds on water quality.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1-[methyl(2-methylpropoxy)phosphoryl]oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNFYWATZHBYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutyl methylphosphonate | |

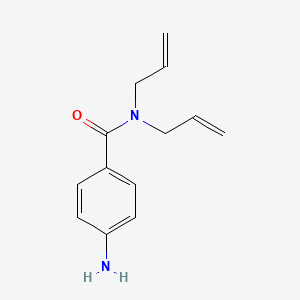

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)